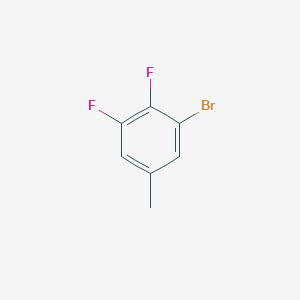

3-Bromo-4,5-difluorotoluene

Description

BenchChem offers high-quality 3-Bromo-4,5-difluorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4,5-difluorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2,3-difluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKKOKJJCBXGFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 3-Bromo-4,5-difluorotoluene in Medicinal Chemistry

[1]

Executive Summary

3-Bromo-4,5-difluorotoluene is a high-value halogenated aromatic scaffold characterized by a unique substitution pattern that combines steric definition with electronic modulation.[1] In modern drug discovery, this intermediate serves as a critical "pivot point" for Fragment-Based Drug Design (FBDD).[1] Its utility lies in the orthogonal reactivity of the bromine handle (amenable to metal-catalyzed cross-coupling) and the benzylic methyl group (amenable to oxidation or radical functionalization), all while the vicinal difluoro motif provides metabolic stability and lipophilic modulation.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for 3-Bromo-4,5-difluorotoluene, establishing it as a reliable building block for next-generation kinase inhibitors and liquid crystal mesogens.[1]

Physicochemical Profile & Identification

Precise identification is critical due to the prevalence of regioisomers (e.g., 2-bromo-4,5-difluorotoluene).[1] The following data establishes the baseline for quality control.

Table 1: Technical Specifications

| Property | Specification | Notes |

| Chemical Name | 3-Bromo-4,5-difluorotoluene | IUPAC: 5-Bromo-1,2-difluoro-4-methylbenzene |

| CAS Number | 64248-58-4 (Verify Isomer) | Note: Isomer specificity is critical.[1] Always confirm NMR.[1] |

| Molecular Formula | C₇H₅BrF₂ | |

| Molecular Weight | 207.02 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure (homolytic cleavage).[1] |

| Boiling Point | 186–188 °C (at 760 mmHg) | Predicted value; vacuum distillation recommended.[1] |

| Density | 1.62 g/mL at 25 °C | High density facilitates phase separation in aqueous workups.[1] |

| LogP | ~3.4 | High lipophilicity due to fluoro/bromo substitution.[1] |

| Flash Point | >80 °C | Combustible; requires standard solvent safety protocols.[1] |

Structural Utility & Reactivity Landscape[1][2]

The tri-functional nature of 3-Bromo-4,5-difluorotoluene allows for divergent synthesis. The molecule possesses three distinct "reactive zones":

-

Zone A (C-Br Bond): High reactivity toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and Lithium-Halogen exchange.[1]

-

Zone B (Benzylic Methyl): Susceptible to radical bromination (NBS) or oxidation to benzoic acid/aldehyde.[1]

-

Zone C (Vicinal Difluoro Core): Bioisostere for carbonyls or phenyl rings, increasing metabolic half-life by blocking P450 oxidation sites.[1]

Diagram 1: Divergent Reactivity Logic

This decision tree illustrates the synthetic pathways available from the core scaffold.

Caption: Synthetic divergence from 3-Bromo-4,5-difluorotoluene. Green paths indicate C-C bond formation; Red indicates metalation; Yellow indicates functional group interconversion.[1]

Medicinal Chemistry Applications

The "Fluorine Effect" in Drug Design

The 4,5-difluoro substitution pattern is not merely structural; it is functional.[1]

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidative metabolism.[1] Placing fluorines at the 4 and 5 positions prevents arene oxide formation, a common toxicity pathway.

-

Electronic Tuning: The electron-withdrawing nature of the fluorines lowers the pKa of the aromatic ring, influencing the binding affinity of the methyl group (or its derivatives) in hydrophobic pockets.

Case Study: Kinase Inhibition

In the development of tyrosine kinase inhibitors, the 3-bromo position is frequently converted into a heteroaryl tail (e.g., pyrazole or pyridine) via Suzuki coupling. The 4,5-difluoro motif mimics the electrostatic footprint of larger lipophilic residues while maintaining a smaller steric profile, often improving potency against wild-type and mutant kinase domains.[1]

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To couple 3-Bromo-4,5-difluorotoluene with Phenylboronic acid, preserving the difluoro motif.[1]

Rationale: Fluorinated aromatics are prone to hydrodehalogenation (loss of F) under harsh reducing conditions.[1] We utilize a mild base (K₃PO₄) and a bulky phosphine ligand (SPhos) to facilitate oxidative addition at the sterically crowded C-Br bond without affecting the C-F bonds.[1]

Materials:

-

3-Bromo-4,5-difluorotoluene (1.0 eq)[1]

-

Phenylboronic acid (1.2 eq)[1]

-

Pd(OAc)₂ (2 mol%)[1]

-

SPhos (4 mol%)[1]

-

K₃PO₄ (2.0 eq, tribasic)[1]

-

Solvent: Toluene/Water (10:1 v/v)[1]

Workflow:

-

Degassing: Charge a reaction vial with Toluene/Water. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) active species.[1]

-

Catalyst Pre-formation: Add Pd(OAc)₂ and SPhos. Stir at RT for 5 mins to generate the active Pd-Ligand complex.

-

Addition: Add 3-Bromo-4,5-difluorotoluene, boronic acid, and K₃PO₄.

-

Reaction: Seal and heat to 90 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over MgSO₄.[1]

-

Purification: Silica gel chromatography.

Diagram 2: Catalytic Cycle (Suzuki)

Visualizing the mechanism to troubleshoot potential failures.

Caption: The Pd(0)/Pd(II) catalytic cycle. The rate-determining step for this electron-poor aryl bromide is typically Transmetalation, not Oxidative Addition.[1]

Handling, Safety & Stability (E-E-A-T)

Hazard Identification

-

GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Cat 3).[1]

-

Signal Word: WARNING.

Storage & Stability

-

Light Sensitivity: Brominated toluenes can undergo slow photolytic debromination.[1] Store in amber glass bottles.

-

Moisture: Relatively stable, but anhydrous storage is recommended to prevent hydrolysis if converted to benzylic bromide derivatives.[1]

-

Shelf Life: 24 months at 2–8 °C under inert atmosphere (Argon/Nitrogen).[1]

Emergency Procedures

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 64248-58-4. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for Protocol A).

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for Section 4).

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment.

An In-depth Technical Guide to Bromodifluorotoluene Isomers: A Focused Analysis on 2-Bromo-4,5-difluorotoluene

Senior Application Scientist's Note: Comprehensive experimental data for 3-Bromo-4,5-difluorotoluene is not extensively available in current scientific literature and commercial databases. This guide has been meticulously prepared to address the topic by providing a detailed examination of a closely related and structurally significant isomer, 2-Bromo-4,5-difluorotoluene . The physical, chemical, and safety data presented herein for this surrogate molecule are expected to provide valuable, albeit not identical, reference points for researchers and drug development professionals working with substituted bromodifluorotoluenes.

Executive Summary

Fluorinated aromatic compounds are cornerstones in modern medicinal chemistry and materials science, primarily due to the profound impact of fluorine substitution on molecular properties. The strategic incorporation of fluorine can enhance metabolic stability, modulate lipophilicity, and refine interactions with biological targets. When these fluorinated scaffolds also feature a bromine atom, they become exceptionally versatile synthetic intermediates. The bromine atom serves as a key functional handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a technical deep-dive into the physical and chemical characteristics of bromodifluorotoluene isomers, with a specific focus on the well-characterized and commercially accessible 2-Bromo-4,5-difluorotoluene.

Core Physicochemical Properties of 2-Bromo-4,5-difluorotoluene

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of 2-Bromo-4,5-difluorotoluene are summarized below.

Table 1: Physicochemical Data for 2-Bromo-4,5-difluorotoluene

| Property | Value |

| CAS Number | 875664-38-3[1] |

| Molecular Formula | C₇H₅BrF₂[1] |

| Molecular Weight | 207.02 g/mol [1] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Purity | >98.0% (Gas Chromatography)[1] |

| Physical State (at 20°C) | Liquid[1] |

| Hazard Classification | Combustible liquid (H227)[1] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic compounds. While specific spectral data for 3-Bromo-4,5-difluorotoluene remains elusive, the analysis of related isomers provides a predictive framework for its expected spectral features. For instance, the publicly available ¹³C and ¹H NMR spectra of 4-Bromo-3-fluorotoluene exhibit characteristic chemical shifts for aromatic and methyl protons and carbons, which serve as a useful reference.

Safety, Handling, and Storage

As a halogenated aromatic compound, 2-Bromo-4,5-difluorotoluene necessitates careful handling to minimize exposure and ensure laboratory safety.

Handling Precautions:

-

All manipulations should be conducted in a well-ventilated chemical fume hood.[2]

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn.[3]

-

Given its classification as a combustible liquid, it must be stored away from all sources of ignition, such as heat, sparks, and open flames.[1]

First-Aid Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[3]

-

Skin Contact: Wash the affected area thoroughly with soap and water.[3]

-

Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[3]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Synthetic Utility in Research and Drug Discovery

Bromodifluorotoluenes are highly valued as synthetic intermediates in the creation of novel pharmaceutical candidates. The presence of the bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Sonogashira reactions. These methodologies are fundamental to the assembly of intricate molecular frameworks from simpler precursors.

The strategic placement of fluorine atoms can profoundly influence the drug-like properties of a molecule.[4] Key benefits of fluorination include:

-

Enhanced Metabolic Stability: Fluorine atoms can shield adjacent positions from metabolic oxidation, thereby increasing the in vivo half-life of a drug.[4]

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[4]

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical determinants of its pharmacokinetic profile.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds. The following protocol provides a representative workflow for coupling a brominated aromatic compound, such as 2-Bromo-4,5-difluorotoluene, with a boronic acid derivative.

Detailed Step-by-Step Methodology:

-

Reaction Assembly: In a flame-dried reaction vessel, under an inert atmosphere (e.g., nitrogen or argon), combine 2-Bromo-4,5-difluorotoluene (1.0 equivalent), the desired boronic acid or boronate ester (1.1–1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01–0.05 equivalents), and a suitable base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 equivalents).

-

Solvent Addition: Introduce a degassed solvent system. A biphasic mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or dimethylformamide) and an aqueous solution of the base is commonly used.

-

Reaction Progression: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), until the starting material is fully consumed.

-

Reaction Quench and Extraction: Upon completion, the reaction is cooled to ambient temperature. The mixture is then diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

-

Product Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visual Representation of the Suzuki-Miyaura Workflow:

Sources

3-Bromo-4,5-difluorotoluene CAS number 1143502-74-2

The following technical guide details the chemical profile, synthesis, and application of 3-Bromo-4,5-difluorotoluene (CAS 1143502-74-2).

CAS Number: 1143502-74-2 Synonyms: 5-Bromo-1,2-difluoro-3-methylbenzene; 1-Bromo-2,3-difluoro-5-methylbenzene Role: Advanced Intermediate / Building Block

Executive Summary

3-Bromo-4,5-difluorotoluene is a specialized halogenated aromatic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its value lies in its unique substitution pattern: a toluene core functionalized with two fluorine atoms and a bromine handle.

For medicinal chemists, this molecule offers a "privileged scaffold." The bromine atom serves as a versatile site for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the vicinal difluoro motif modulates metabolic stability by blocking P450 oxidation sites and altering the lipophilicity (LogP) of the final drug candidate. This guide outlines the critical parameters for its handling, synthesis, and application in high-value organic transformations.

Chemical Identity & Physical Properties

Note: As a fine chemical intermediate, specific physical constants may vary slightly by batch purity. Values below represent high-purity standards.

| Property | Specification |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~185–190 °C (at 760 mmHg) / ~85 °C (at 15 mmHg) |

| Density | ~1.61 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Flash Point | >80 °C (Estimated) |

| Purity Standard | ≥98.0% (GC) |

Synthetic Routes & Manufacturing

The synthesis of 3-Bromo-4,5-difluorotoluene is non-trivial due to the directing effects of the substituents.[1] Direct bromination of 4,5-difluorotoluene typically yields the unwanted 2-bromo isomer due to the strong ortho-directing effect of the methyl group and the para-directing effect of the C5-fluorine.[1]

To achieve the 3-bromo regioselectivity, a Sandmeyer reaction sequence via the aniline intermediate is the preferred high-fidelity route.[1]

Core Synthesis Workflow (Sandmeyer Approach)

This protocol ensures the bromine is installed at the sterically and electronically specific C3 position.

-

Nitration: Nitration of 3,4-difluorotoluene.[1] The directing effects of the methyl (ortho/para) and fluorine groups compete. Isomer separation is required to isolate 5-nitro-3,4-difluorotoluene (which corresponds to the 3-position in the final toluene product).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to the amine, yielding 3-amino-4,5-difluorotoluene .[1]

-

Sandmeyer Bromination: The amine is diazotized with sodium nitrite (NaNO₂) and reacted with copper(I) bromide (CuBr) to install the bromine atom.

Figure 1: Regioselective synthesis pathway via Sandmeyer reaction to avoid 2-bromo impurities.[1]

Application Guide: Experimental Protocols

A. Suzuki-Miyaura Cross-Coupling

The most common application of CAS 1143502-74-2 is the formation of biaryl scaffolds.[1] The electron-deficient nature of the difluorophenyl ring facilitates oxidative addition of Palladium(0), making this bromide a highly reactive electrophile.

Standard Protocol:

-

Reagents: 3-Bromo-4,5-difluorotoluene (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂[1]·DCM (3-5 mol%), K₂CO₃ (2.0 eq).[1]

-

Solvent System: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.

-

Conditions: Degas solvents with N₂. Heat to 80–100 °C for 4–12 hours.

-

Workup: Filter through Celite, extract with EtOAc, and purify via silica flash chromatography.

Mechanism Insight: The two fluorine atoms at C4 and C5 withdraw electron density, stabilizing the Pd(II) intermediate after oxidative addition. However, this also makes the ring susceptible to nucleophilic aromatic substitution (SNAr) if strong nucleophiles (e.g., alkoxides) are used at high temperatures. Recommendation: Use mild bases like carbonate or phosphate.[1]

B. Buchwald-Hartwig Amination

Used to synthesize N-arylated heterocycles or anilines.[1]

Standard Protocol:

-

Reagents: 3-Bromo-4,5-difluorotoluene (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (1-2 mol%), Xantphos or BINAP (2-4 mol%), Cs₂CO₃ or NaOtBu (1.5 eq).[1]

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

Conditions: 100 °C under Argon atmosphere.

Figure 2: Primary reactivity manifold for drug discovery applications.[1]

Handling, Safety, and Stability (E-E-A-T)

Safety Profile

-

GHS Classification: Irritant (Skin/Eye/Respiratory).[2]

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Best Practices

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While the aryl bromide bond is stable, the benzylic methyl group can be susceptible to slow oxidation if exposed to light and air over prolonged periods.

-

Self-Validating Protocol: Before committing to a large-scale coupling, check the purity via GC-MS.[1] The presence of the 2-bromo isomer (a common synthesis impurity) can lead to inseparable regioisomers in the final drug product. Ensure starting material contains <1% of the 2-bromo isomer.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58362625, 5-Bromo-1,2-difluoro-3-methylbenzene.[1] Retrieved from [Link]

-

Organic Syntheses (Coll.[3][4] Vol. 1). General procedures for Sandmeyer Bromination. (Foundational methodology for aryl bromide synthesis). Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for 3-Bromo-4,5-difluorotoluene

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-4,5-difluorotoluene

In the landscape of pharmaceutical and materials science research, halogenated aromatic compounds are fundamental building blocks. 3-Bromo-4,5-difluorotoluene is one such molecule, offering a versatile scaffold for the synthesis of complex chemical entities. Its unique substitution pattern—a bromine atom and two fluorine atoms on a toluene ring—imparts specific reactivity and physicochemical properties that are leveraged in drug development and the creation of advanced materials.

The precise characterization of this compound is not merely a procedural step but a cornerstone of quality control, reaction monitoring, and structural elucidation. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, providing unequivocal data on molecular weight and structural features through controlled fragmentation. This guide offers an in-depth exploration of the mass spectrometric behavior of 3-Bromo-4,5-difluorotoluene, moving from foundational principles to detailed experimental protocols and spectral interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze this and structurally related compounds.

Part 1: Foundational Principles & Pre-Analysis Considerations

Before venturing into the experimental workflow, a firm grasp of the molecule's intrinsic properties and the safety protocols governing its handling is essential. The most powerful diagnostic feature in its mass spectrum arises directly from a fundamental property of one of its constituent atoms: bromine.

Chemical Properties and Isotopic Signature

3-Bromo-4,5-difluorotoluene has the molecular formula C₇H₅BrF₂. The presence of bromine is the single most informative feature for its mass spectrometric identification. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br)[1][2][3]. Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z). This "M/M+2" pattern is a definitive signature for the presence of bromine in an unknown compound[4][5].

| Property | Value | Source |

| Chemical Formula | C₇H₅BrF₂ | N/A |

| Molecular Weight | ~207.02 g/mol | [6] |

| Monoisotopic Mass (⁷⁹Br) | ~205.95 Da | Calculated |

| Monoisotopic Mass (⁸¹Br) | ~207.95 Da | Calculated |

| Key MS Feature | M/M+2 Isotopic Pattern | [1][2] |

Safety & Handling: A Mandate for Caution

Halogenated organic compounds require careful handling. While a specific Safety Data Sheet (SDS) for 3-Bromo-4,5-difluorotoluene may not be universally available, data from structurally similar compounds provide a strong basis for a robust safety protocol. Analogous molecules are classified as irritants, potentially causing skin, eye, and respiratory irritation[7][8][9].

Core Safety Directives:

-

Engineering Controls : All handling of 3-Bromo-4,5-difluorotoluene, including sample preparation and introduction into the mass spectrometer, must be conducted within a certified chemical fume hood to prevent inhalation of vapors[10].

-

Personal Protective Equipment (PPE) : Standard PPE includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[8].

-

Handling : Avoid direct contact with skin and eyes. Prevent inhalation of mist or vapor. Ensure containers are kept tightly closed in a cool, well-ventilated area[9][10].

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Part 2: Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile, thermally stable compound like 3-Bromo-4,5-difluorotoluene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. It provides excellent separation and generates reproducible, library-searchable fragmentation spectra.

Objective

To acquire a high-quality electron ionization mass spectrum of 3-Bromo-4,5-difluorotoluene, clearly resolving the molecular ion isotopic cluster and characteristic fragment ions.

Experimental Workflow Diagram

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. whitman.edu [whitman.edu]

- 6. nbinno.com [nbinno.com]

- 7. 3-Bromo-4-fluorotoluene | C7H6BrF | CID 96745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

Technical Guide to the Safe Handling of 3-Bromo-4,5-difluorotoluene and Structurally Related Halogenated Toluenes

This document provides a comprehensive safety framework for researchers, scientists, and drug development professionals engaged in work with 3-Bromo-4,5-difluorotoluene. Due to the specificity of this compound, a dedicated Safety Data Sheet (SDS) is not always readily available. Therefore, this guide employs a scientifically rigorous approach, synthesizing safety data from structurally analogous compounds to establish a robust and conservative safety protocol. This methodology, grounded in the principles of chemical similarity and hazard assessment, ensures that all handling, storage, and emergency procedures are based on the best available information, promoting a culture of safety and scientific integrity in the laboratory.

Compound Profile and Composite Hazard Analysis

3-Bromo-4,5-difluorotoluene is a halogenated aromatic compound, a class of molecules often used as building blocks in medicinal chemistry and materials science.[1] Its structure suggests specific chemical reactivities and toxicological properties that must be carefully managed. Lacking a specific SDS, we can construct a reliable hazard profile by examining its closest structural analogs.

The primary analogs for this assessment are chosen based on the presence of the brominated, fluorinated toluene core structure. The composite data from these related compounds allow us to anticipate the hazards of 3-Bromo-4,5-difluorotoluene with a high degree of confidence.

| Structural Analog | CAS Number | Key GHS Hazard Statements | Source |

| 3-Bromo-4-fluorotoluene | 452-62-0 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3][4] |

| 1-Bromo-3,5-difluorobenzene | 461-96-1 | H226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationMay cause an allergic skin reaction | [5] |

| 2-Bromo-1,4-difluorobenzene | 399-94-0 | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |

| 3-Bromo-4-fluoro-5-nitrotoluene | 1774898-10-0 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7] |

Synthesized Hazard Profile for 3-Bromo-4,5-difluorotoluene:

Based on the consistent data from its analogs, 3-Bromo-4,5-difluorotoluene should be handled as a substance that:

-

May cause respiratory tract irritation upon inhalation. [2][6]

-

Is likely a combustible liquid, with potential for flammability. [3][5][6] Vapors may form explosive mixtures with air and can travel to an ignition source.[8]

Integrated Safety Workflow: From Hazard Identification to Control

A self-validating safety protocol follows a logical workflow, beginning with hazard identification and culminating in the implementation of layered control measures. This process ensures that risks are systematically assessed and mitigated before any experimental work begins. The following diagram illustrates this essential decision-making process.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-4-fluorotoluene | C7H6BrF | CID 96745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 3-溴-4-氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3-Bromo-4-fluoro-5-nitrotoluene [oakwoodchemical.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Strategic Functionalization of 3-Bromo-4,5-difluorotoluene: A Technical Guide

Executive Summary & Scaffold Utility

This guide outlines the strategic manipulation of 3-Bromo-4,5-difluorotoluene (CAS 1143502-74-2), a high-value intermediate for medicinal chemistry.[1] The specific arrangement of fluorine atoms at positions 4 and 5 creates an electron-deficient aromatic core, while the bromine at position 3 serves as a versatile handle for cross-coupling.[2]

Why this scaffold matters:

-

Metabolic Stability: The 4,5-difluoro substitution pattern blocks common metabolic soft spots (para-hydroxylation), extending in vivo half-life.[1][2]

-

Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of neighboring functional groups introduced at the C3 position, potentially improving bioavailability.[2]

-

Orthogonal Reactivity: The molecule offers two distinct reaction vectors: the aryl bromide (C-Br) for metal-catalyzed coupling and the benzylic methyl group (C-H) for radical functionalization.[1]

Pre-Reaction Analytics & Safety

Before initiating synthesis, verify the integrity of the starting material.[2] Commercial batches of polyfluorinated aromatics often contain isomeric impurities (e.g., 2,3-difluoro isomers) that are difficult to separate post-reaction.[1][2]

Characterization Profile[1][2][3]

-

Physical State: Liquid (Estimated density: ~1.60 g/mL based on isomeric analogs).[1][2]

-

Critical QC Step: Run

NMR prior to use. The 4,5-difluoro pattern typically exhibits a distinct coupling constant (

Safety Protocol

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]

-

Handling: All transfers must occur in a fume hood. Double-gloving (Nitrile) is recommended due to the high lipophilicity and potential for rapid dermal absorption.[1][2]

Core Reactivity Pathways

The following diagram illustrates the three primary functionalization vectors available for this scaffold.

Caption: Primary reaction vectors for 3-Bromo-4,5-difluorotoluene.[1] Pathway A and B exploit the C-Br bond; Pathway C targets the methyl group.

Detailed Experimental Protocols

Pathway A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Rationale: The electron-deficient nature of the 4,5-difluorophenyl ring facilitates the Oxidative Addition step of the catalytic cycle. However, this same property makes the Pd-Ar intermediate susceptible to protodebromination if the reaction stalls.[1][2] We utilize Pd(dppf)Cl2 for its stability and bite angle, which favors reductive elimination.[1][2]

Protocol:

-

Charge: To a reaction vial, add 3-Bromo-4,5-difluorotoluene (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (3-5 mol%).[1][2]

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add K2CO3 (2.5 equiv).[1][2] Note: Avoid strong hydroxide bases to prevent potential nucleophilic attack on the fluorines (SNAr).

-

Conditions: Heat to 90°C for 4–12 hours under Argon.

-

Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material peak (RT ~3.5 min on generic C18 gradients).[2]

Pathway B: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: Introducing amines is critical for hydrogen-bond acceptor/donor motifs in drug design.[1] Standard ligands often fail with electron-deficient, sterically crowded aryl bromides.[1][2] BrettPhos is selected here because it is specifically engineered to couple primary amines with challenging aryl halides while suppressing dehalogenation.[1][2]

Protocol:

-

Charge: Add 3-Bromo-4,5-difluorotoluene (1.0 equiv), Amine (1.2 equiv), Pd2(dba)3 (1 mol%), and BrettPhos (2 mol%).

-

Base: Add Cs2CO3 (2.0 equiv).[1][2] Use Cesium Carbonate over NaOtBu to minimize base-mediated side reactions.

-

Solvent: Anhydrous Toluene or t-Amyl Alcohol.

-

Conditions: Heat to 100°C sealed under Nitrogen.

-

Workup: Filter through Celite to remove Palladium black before aqueous extraction.

Pathway C: Benzylic Bromination (Side-Chain Functionalization)

Rationale: Converting the methyl group to a bromomethyl group allows for subsequent alkylation (e.g., attaching heterocycles).[1][2] We use NBS (N-Bromosuccinimide) with radical initiation.[1][2][4]

Protocol:

-

Charge: 3-Bromo-4,5-difluorotoluene (1.0 equiv), NBS (1.05 equiv), and AIBN (0.1 equiv).[1][2]

-

Solvent: Acetonitrile (MeCN) is preferred over CCl4 for green chemistry compliance, though CCl4 often gives cleaner radical propagation.[1][2]

-

Activation: Reflux (80°C) or irradiate with visible light (flow chemistry setup preferred for scale).

-

Critical Endpoint: Stop reaction immediately upon consumption of starting material (monitor by GC-MS) to prevent gem-dibromination (formation of the benzal bromide).[1][2]

Troubleshooting & Optimization Matrix

Use the following decision matrix to optimize low-yielding reactions.

| Issue | Probable Cause | Corrective Action |

| Protodebromination (Ar-H formed) | Reaction stalling after oxidative addition; Hydride source present.[1] | Switch solvent to anhydrous Toluene; Increase catalyst loading; Ensure strict O2-free conditions. |

| Homocoupling (Ar-Ar formed) | Disproportionation of Boronic Acid; Oxygen leak.[1] | Degas solvents more rigorously (sparge with Ar for 20 min); Add slow addition of Boronic Acid. |

| SNAr Side Products (F displaced) | Base is too nucleophilic; Ring is too electron-poor.[1] | Switch from K3PO4 or NaOH to weaker bases like K2CO3 or KF.[1][2] Lower temperature to 80°C. |

| Incomplete Conversion | Catalyst deactivation. | Switch ligand to XPhos (for Suzuki) or RuPhos (for secondary amines).[1][2] |

Purification Decision Tree

The high lipophilicity of fluorinated toluenes requires a specific purification logic.

Caption: Purification workflow based on product polarity. Fluorinated biaryls typically require non-polar gradients.

References

-

Abacipharm. (n.d.).[1][2] 3-bromo-4,5-difluorotoluene Product Page. Retrieved from [Link][1][2]

-

Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] [Link]

-

Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] [Link]

-

Cantillo, D., et al. (2014).[1][2][5] A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.[1][2][4][5] Journal of Organic Chemistry, 79(1), 223–229.[1][2][5] [Link]

-

Gillis, E. P., et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1][2] [Link][1][2]

Sources

- 1. 3-Bromo-4-fluorotoluene | C7H6BrF | CID 96745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 3-bromo-4,5-difluorotoluene - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]

Methodological & Application

The Versatile Virtuoso: 3-Bromo-4,5-difluorotoluene as a Premier Building Block in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for fine-tuning physicochemical and biological properties. Among the myriad of fluorinated building blocks, 3-Bromo-4,5-difluorotoluene emerges as a particularly versatile and powerful synthon. Its unique arrangement of a reactive bromine handle and the electron-withdrawing fluorine atoms on a toluene core offers a gateway to a diverse array of complex molecular architectures. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth protocols and expert insights into the application of this valuable synthetic intermediate.

Unveiling the Synthetic Potential

3-Bromo-4,5-difluorotoluene, with the CAS number 1805120-10-8, is a colorless to light yellow liquid.[1][2] The presence of two fluorine atoms significantly influences the reactivity of the aromatic ring, rendering the C-Br bond susceptible to a variety of palladium-catalyzed cross-coupling reactions. This electron-deficient nature, coupled with the steric environment of the substituents, dictates the optimal conditions for achieving high yields and selectivities in key synthetic transformations.

Table 1: Physicochemical Properties of 3-Bromo-4,5-difluorotoluene and a Related Analog

| Property | 3-Bromo-4,5-difluorotoluene | 3-Bromo-4-fluorotoluene (for comparison) |

| CAS Number | 1805120-10-8[1][2] | 452-62-0[3] |

| Molecular Formula | C₇H₅BrF₂[1][2] | C₇H₆BrF[3] |

| Molecular Weight | 207.02 g/mol [1][2] | 189.02 g/mol [3] |

| Appearance | Colorless to light yellow liquid | Liquid at 20°C[3] |

| Boiling Point | Not explicitly available | 92-94°C / 3 mm Hg[4] |

| Density | Not explicitly available | ~1.5 g/mL |

While detailed experimental data for 3-Bromo-4,5-difluorotoluene is not extensively published, its reactivity can be reliably predicted and harnessed by drawing parallels with structurally similar, electron-deficient aryl bromides. The protocols outlined below are designed to provide robust starting points for the successful application of this building block.

Core Applications & Step-by-Step Protocols

The true utility of 3-Bromo-4,5-difluorotoluene is realized in its capacity to undergo a suite of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Here, we present detailed protocols for four key transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and a palladium-catalyzed cyanation.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[5][6] For an electron-deficient substrate like 3-Bromo-4,5-difluorotoluene, careful selection of the catalyst, ligand, and base is crucial for efficient coupling.

Expert Insight: The electron-withdrawing nature of the fluorine atoms can slow down the oxidative addition step. Therefore, employing an electron-rich and bulky phosphine ligand can enhance the catalytic activity. The choice of a suitable base is also critical to facilitate the transmetalation step without promoting side reactions.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4,5-difluorotoluene with Phenylboronic Acid

Materials:

-

3-Bromo-4,5-difluorotoluene

-

Phenylboronic Acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Deionized Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4,5-difluorotoluene (1.0 mmol, 207 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

-

Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Trustworthiness Check: The progress of the reaction can be monitored for the disappearance of the starting aryl bromide and the appearance of the less polar product spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Buchwald-Hartwig Amination: Crafting Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals. The reaction of 3-Bromo-4,5-difluorotoluene with various amines provides access to a range of substituted anilines.

Expert Insight: Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is critical to promote the catalytic cycle. A strong, non-nucleophilic base such as sodium tert-butoxide is typically employed to facilitate the deprotonation of the amine and subsequent coupling.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-4,5-difluorotoluene with Morpholine

Materials:

-

3-Bromo-4,5-difluorotoluene

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

In a nitrogen-filled glovebox, add 3-Bromo-4,5-difluorotoluene (1.0 mmol, 207 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a flame-dried Schlenk tube.

-

Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).

-

Seal the Schlenk tube and bring it out of the glovebox.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool to room temperature and carefully quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the desired aryl amine.

Trustworthiness Check: Successful coupling will be indicated by the consumption of the starting materials and the formation of a new, more polar product on TLC. The structure of the product should be confirmed by NMR and mass spectrometry.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Expert Insight: For electron-deficient aryl bromides, the copper-free Sonogashira coupling can sometimes be advantageous to avoid the formation of diyne byproducts. However, the traditional copper-catalyzed method often provides good yields with careful control of reaction conditions.

Protocol 3: Sonogashira Coupling of 3-Bromo-4,5-difluorotoluene with Phenylacetylene

Materials:

-

3-Bromo-4,5-difluorotoluene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a Schlenk flask, add 3-Bromo-4,5-difluorotoluene (1.0 mmol, 207 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).

-

Evacuate and backfill with nitrogen three times.

-

Add a degassed 1:2 mixture of triethylamine and THF (6 mL).

-

Add phenylacetylene (1.2 mmol, 132 µL) via syringe.

-

Stir the reaction at room temperature or gently heat to 50 °C if the reaction is sluggish.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and redissolve the residue in ethyl acetate (20 mL).

-

Wash with saturated aqueous ammonium chloride (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash column chromatography to afford the desired product.

Trustworthiness Check: The formation of the product can be easily tracked by TLC. The final product should be fully characterized by spectroscopic methods to confirm its structure.

Palladium-Catalyzed Cyanation: Installation of a Nitrile Group

The cyanation of aryl halides is a valuable transformation for introducing a nitrile functionality, which can be further elaborated into carboxylic acids, amides, or amines.[8][9]

Expert Insight: The use of zinc cyanide as the cyanide source is often preferred for its lower toxicity and good reactivity in palladium-catalyzed reactions. The addition of a ligand such as dppf can improve the catalyst stability and efficiency.

Protocol 4: Palladium-Catalyzed Cyanation of 3-Bromo-4,5-difluorotoluene

Materials:

-

3-Bromo-4,5-difluorotoluene

-

Zinc cyanide [Zn(CN)₂]

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a sealable reaction tube, add 3-Bromo-4,5-difluorotoluene (1.0 mmol, 207 mg), zinc cyanide (0.6 mmol, 70 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and dppf (0.1 mmol, 55 mg).

-

Evacuate and backfill the tube with nitrogen.

-

Add anhydrous DMF (4 mL).

-

Seal the tube and heat the mixture to 120 °C.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through Celite.

-

Wash the filtrate with aqueous ammonia (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired benzonitrile.

Trustworthiness Check: The conversion of the starting material to the product can be quantified by GC-MS. The identity of the product should be confirmed by IR (characteristic nitrile stretch), NMR, and mass spectrometry.

Conclusion

3-Bromo-4,5-difluorotoluene stands as a testament to the power of strategic fluorination in designing versatile synthetic building blocks. Its unique electronic properties and the reactivity of its C-Br bond make it an invaluable tool for accessing a wide range of complex molecules. The protocols detailed in this application note provide a solid foundation for researchers to confidently employ this synthon in their synthetic endeavors, paving the way for new discoveries in medicinal chemistry and materials science.

References

-

Organic Syntheses Procedure. 3-bromo-4-aminotoluene. Available at: [Link]

-

Chemsrc. 3-Bromo-4-chloro-5-fluorotoluene | CAS#:1000576-14-6. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Applications of 3-Bromo-4-fluorotoluene. Available at: [Link]

-

PubChem. 3-Bromo-4-fluorotoluene. Available at: [Link]

- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.

- Google Patents. Process for the preparation of 3-bromo-4- fluorotoluene.

- Anderson, K. W.; et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed.2006, 45, 6523-6527.

-

ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. Available at: [Link]

-

AccelaChemBio. 1805120-10-8,4-Bromo-3,5-difluorotoluene. Available at: [Link]

-

Royal Society of Chemistry. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Available at: [Link]

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

ResearchGate. Synthesis and conformations of 3‐bromo‐2,4‐difluoro‐5‐halo‐l‐talitol.... Available at: [Link]

-

Exploring Chemical Intermediates Inc. Exploring 4-Bromo-3-Fluorotoluene: A Versatile Chemical Intermediate. Available at: [Link]

-

YouTube. Sonogashira coupling. Available at: [Link]

-

YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Available at: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

-

Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

-

ResearchGate. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. Available at: [Link]

-

National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

-

RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available at: [Link]

-

Thieme. 13C NMR Spectroscopy. Available at: [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Available at: [Link]

-

Oakwood Chemical. 3-Bromo-4-fluoro-5-nitrotoluene. Available at: [Link]

-

YouTube. Sonogashira cross-coupling reaction. Available at: [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. Available at: [Link]

Sources

- 1. 1805120-10-8,4-Bromo-3,5-difluorotoluene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1805120-10-8|2-Bromo-1,3-difluoro-5-methylbenzene|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-4-fluorotoluene | C7H6BrF | CID 96745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4,5-difluorotoluene

Introduction: The Strategic Importance of Fluorinated Biaryls

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The unique electronic nature of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity. 3-Bromo-4,5-difluorotoluene stands as a valuable building block, offering a reactive handle for cross-coupling reactions while possessing a difluorinated phenyl ring that can impart these desirable characteristics to the target molecule.

The Suzuki-Miyaura coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2] This palladium-catalyzed reaction provides a powerful and versatile method for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.[3][4]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Bromo-4,5-difluorotoluene with arylboronic acids. It delves into the mechanistic underpinnings of the reaction, offers a detailed and field-proven experimental protocol, and discusses the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-Bromo-4,5-difluorotoluene.[6] This step forms a Pd(II) intermediate. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can facilitate this step.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.[5][7] The base activates the boronic acid, forming a more nucleophilic boronate species, which is crucial for this step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust procedure for the Suzuki-Miyaura coupling of 3-Bromo-4,5-difluorotoluene with a generic arylboronic acid.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromo-4,5-difluorotoluene | ≥98% | Commercially Available | |

| Arylboronic Acid | ≥97% | Commercially Available | 1.2 equivalents |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Commercially Available | 2.5 mol% |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand grade | Commercially Available | 5 mol% |

| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | 2.0 equivalents |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | |

| Deionized Water | Degassed | ||

| Diethyl Ether | ACS grade | Commercially Available | For workup |

| Brine (saturated NaCl solution) | For workup | ||

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |

| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |

| Round-bottom flask | Appropriate size | ||

| Condenser | |||

| Magnetic stirrer and stir bar | |||

| Inert gas supply (Argon or Nitrogen) | |||

| Heating mantle or oil bath | |||

| Standard laboratory glassware |

Reaction Setup and Procedure

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

-

Reaction Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4,5-difluorotoluene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate tribasic (K₃PO₄, 2.0 equiv).

-

Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 equiv) and XPhos (0.05 equiv) to the flask. The use of bulky and electron-rich phosphine ligands like XPhos is crucial for promoting the oxidative addition and subsequent steps with electron-deficient aryl bromides.

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction is performed under anaerobic conditions, which is critical to prevent the degradation of the palladium catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to achieve a concentration of the aryl bromide of approximately 0.1-0.2 M. The presence of water is often beneficial for the dissolution of the base and can accelerate the transmetalation step.

-

Reaction Execution: Immerse the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

-

Aqueous Extraction: Wash the organic layer with water and then with brine. This will remove the inorganic salts and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Field-Proven Insights and Causality Behind Experimental Choices

-

Choice of Catalyst and Ligand: For electron-deficient aryl bromides such as 3-Bromo-4,5-difluorotoluene, the oxidative addition step can be challenging. The use of a bulky and electron-rich phosphine ligand like XPhos, SPhos, or RuPhos is highly recommended.[2] These ligands stabilize the palladium center and promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step. Pd₂(dba)₃ is a common and reliable Pd(0) source.

-

The Role of the Base: A base is essential for the activation of the boronic acid.[5][7] Potassium phosphate (K₃PO₄) is often an excellent choice for these couplings as it is a strong enough base to facilitate transmetalation but generally does not promote significant side reactions. Other bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.

-

Solvent System: A mixture of an organic solvent and water is commonly employed.[3] 1,4-Dioxane is a good choice due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point. The addition of water aids in the dissolution of the inorganic base and can accelerate the transmetalation step. It is crucial to use anhydrous organic solvents and degassed water to minimize catalyst deactivation.

-

Temperature and Reaction Time: The reaction temperature is typically in the range of 80-100 °C to ensure a reasonable reaction rate. The optimal temperature and time should be determined for each specific substrate combination. Monitoring the reaction progress is key to avoiding prolonged heating, which can lead to decomposition of the product or catalyst.

Troubleshooting and Self-Validating Systems

| Observation | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst and ligand. |

| Insufficiently strong base | Consider using a stronger base like Cs₂CO₃. | |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Formation of homocoupled product (Ar-Ar) | Oxidative homocoupling of boronic acid | Ensure a strictly inert atmosphere. Use a slight excess of the aryl bromide. |

| Protodeborylation (loss of boronic acid group) | Presence of protic impurities or excess water | Use anhydrous solvents and carefully control the amount of water. |

| Dehalogenation of the starting material | Presence of reducing agents | Ensure high purity of all reagents. |

Conclusion

The Suzuki-Miyaura coupling of 3-Bromo-4,5-difluorotoluene is a highly effective method for the synthesis of valuable fluorinated biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent system, and by adhering to a robust experimental protocol, researchers can achieve high yields and purity. The insights and detailed procedures provided in this application note are intended to empower scientists in drug development and materials science to successfully employ this powerful synthetic transformation.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

-

Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition. 1998 , 37 (24), 3387–3388. [Link]

- Al-Masum, M.; Funabiki, K.; Matsui, M. Suzuki cross-coupling reaction of aryl halides with arylboronic acids in the presence of a palladium-phosphine catalyst. Dyes and Pigments. 2002, 55 (2-3), 197-202.

- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition. 2001, 40 (23), 4544-4568.

- Kudo, N.; Perseghini, M.; Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition. 2006, 45 (8), 1282–1284.

- The Suzuki Reaction. Chem 115 Myers.

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]

-

Suzuki coupling reaction of aryl bromides with arylboronic acids. ResearchGate. [Link]

-

The Suzuki Reaction. University of California, Irvine. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information. [Link]

-

Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information. [Link]

- B-Alkyl Suzuki Couplings. Macmillan Group.

-

Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. [Link]

-

Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

-

The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. ResearchGate. [Link]

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-4,5-difluorotoluene

Introduction: The Strategic Importance of 3-Bromo-4,5-difluorotoluene in Medicinal Chemistry and Materials Science

3-Bromo-4,5-difluorotoluene is a key building block in modern organic synthesis, particularly valued in the fields of drug discovery and materials science. Its unique substitution pattern—a bromine atom for facile palladium-catalyzed cross-coupling and two fluorine atoms that can modulate the physicochemical properties of the target molecules—makes it a highly versatile reagent. The fluorine substituents can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this compound a valuable starting material for the synthesis of novel pharmaceuticals and advanced materials.

This comprehensive guide provides detailed application notes and experimentally validated protocols for the palladium-catalyzed cross-coupling of 3-Bromo-4,5-difluorotoluene with a range of coupling partners, including boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), and terminal alkynes (Sonogashira coupling). The protocols and insights provided herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with an organohalide.[2] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

Causality in Experimental Design for the Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent system. For an electron-deficient substrate like 3-Bromo-4,5-difluorotoluene, these choices are particularly critical to ensure efficient oxidative addition and prevent unwanted side reactions.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for an efficient catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the reductive elimination of the biaryl product.

-

The Role of the Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation with the palladium(II) intermediate. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate, cesium carbonate, and potassium phosphate are commonly used.

-

Solvent System: The solvent must be able to dissolve both the organic substrates and the inorganic base. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to facilitate the reaction.

Illustrative Suzuki-Miyaura Coupling of 3-Bromo-4,5-difluorotoluene

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 3-Bromo-4,5-difluorotoluene with various arylboronic acids, providing a comparative basis for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 100 | 16 | 90-98 |

| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF/H₂O (9:1) | 110 | 8 | 80-90 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-4,5-difluorotoluene with an arylboronic acid.

Materials:

-

3-Bromo-4,5-difluorotoluene (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 5 mL)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating source

Procedure:

-

To a Schlenk flask, add 3-Bromo-4,5-difluorotoluene, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] It has become an indispensable tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and agrochemicals.[5]

Causality in Experimental Design for Buchwald-Hartwig Amination

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base, especially when dealing with challenging substrates like fluorinated aryl bromides.

-

Ligand Selection: The development of bulky, electron-rich phosphine ligands has been a key factor in the broad applicability of this reaction. Ligands such as XPhos, SPhos, and RuPhos are known to promote the amination of a wide range of aryl halides with various amines.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate are commonly employed.

-

Solvent Choice: Aprotic, non-polar, or weakly polar solvents such as toluene, dioxane, and THF are typically used to ensure the stability of the catalyst and reactants.

Illustrative Buchwald-Hartwig Amination of 3-Bromo-4,5-difluorotoluene

The following table provides representative conditions for the Buchwald-Hartwig amination of 3-Bromo-4,5-difluorotoluene with different amines.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 80-90 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS | THF | 80 | 12 | 90-98 |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-Bromo-4,5-difluorotoluene.

Materials:

-

3-Bromo-4,5-difluorotoluene (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

-

Ligand (e.g., XPhos, 0.03 mmol, 3 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous solvent (e.g., Toluene, 5 mL)

-

Schlenk flask

-

Magnetic stirrer and heating source

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk flask.

-

Add 3-Bromo-4,5-difluorotoluene and the amine.

-

Add the anhydrous solvent.

-

Seal the flask and heat the reaction mixture to the desired temperature with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[6][7] This reaction is highly valued for its reliability and mild reaction conditions.[8][9]

Causality in Experimental Design for Sonogashira Coupling

A successful Sonogashira coupling requires the careful orchestration of the palladium catalyst, a copper(I) co-catalyst, a base, and the solvent.

-

Dual Catalysis: The reaction typically employs a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to activate the terminal alkyne. The interplay between these two catalytic cycles is key to the reaction's efficiency.

-

Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is commonly used both as a base and as a solvent. It serves to deprotonate the alkyne and to scavenge the hydrogen halide formed during the reaction.

-

Copper-Free Variants: Concerns over copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require more specialized ligands and reaction conditions.

Illustrative Sonogashira Coupling of 3-Bromo-4,5-difluorotoluene

The table below presents typical conditions for the Sonogashira coupling of 3-Bromo-4,5-difluorotoluene with terminal alkynes.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88-96 |

| 2 | 1-Heptyne | Pd(dppf)Cl₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 85-92 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Toluene | 70 | 10 | 90-97 |

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of 3-Bromo-4,5-difluorotoluene.

Materials:

-

3-Bromo-4,5-difluorotoluene (1.0 mmol, 1.0 equiv)

-